molecular formula C14H22N6O3 B2515092 7-(2-Methoxy-ethyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 402470-64-8

7-(2-Methoxy-ethyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No. B2515092
CAS RN: 402470-64-8
M. Wt: 322.369
InChI Key: GWOGRVGEURYSPA-UHFFFAOYSA-N
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Description

The compound “7-(2-Methoxy-ethyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The purine ring system is planar, and the piperazinyl and methoxyethyl groups would add three-dimensionality to the molecule .


Chemical Reactions Analysis

This compound, due to its functional groups, could participate in a variety of chemical reactions. The purine ring might undergo substitution reactions, and the piperazinyl group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological targets like enzymes or receptors. Antisense oligonucleotides, which are similar in structure, work by binding to specific mRNA sequences, preventing their translation and thus inhibiting gene expression .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area. Some similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future research directions for this compound would depend on its applications. If it’s a potential drug, further studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it’s used in materials science, research could focus on improving its properties or finding new applications .

properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3/c1-17-11-10(12(21)18(2)14(17)22)20(8-9-23-3)13(16-11)19-6-4-15-5-7-19/h15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOGRVGEURYSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methoxyethyl)-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione

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